1-(Bicyclo[2.2.2]octan-2-yl)ethanone
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Overview
Description
1-(Bicyclo[2.2.2]octan-2-yl)ethanone is a chemical compound with the molecular formula C10H16O . It is also known by its IUPAC name 1-(bicyclo[2.2.2]octan-2-yl)ethan-1-one . The compound has a molecular weight of 152.24 .
Molecular Structure Analysis
The InChI code for 1-(Bicyclo[2.2.2]octan-2-yl)ethanone is 1S/C10H16O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(Bicyclo[2.2.2]octan-2-yl)ethanone is a liquid at room temperature . More detailed physical and chemical property data may be available in specialized chemical databases.Scientific Research Applications
Chemical Synthesis
“1-(Bicyclo[2.2.2]octan-2-yl)ethanone” is used in chemical synthesis . It’s a key component in the synthesis of various complex molecules due to its unique structure .
Bioisostere of the Phenyl Ring
The “1-(Bicyclo[2.2.2]octan-2-yl)ethanone” structure can be used as a new bioisostere of the phenyl ring . This means it can replace the phenyl ring in certain compounds, potentially altering their properties in beneficial ways .
Drug Development
This compound has been incorporated into the structure of drugs like Imatinib and Vorinostat . This suggests its potential use in the development of new pharmaceuticals .
Enantioselective Synthesis
“1-(Bicyclo[2.2.2]octan-2-yl)ethanone” has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process allows for the production of chiral molecules, which are important in many areas of chemistry, including drug development .
Synthesis of Optically Active Compounds
This compound has been used in the synthesis of optically active C (2)-symmetric (1S,2S,4S,5S)-bicyclo octane-2,5-diol . Optically active compounds are crucial in many areas of science, including pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
It’s known that the bicyclo[222]octane core is a common structural motif in many bioactive compounds , suggesting that it may interact with biological targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by 1-(Bicyclo[2.2.2]octan-2-yl)ethanone are currently unknown
Pharmacokinetics
The compound’s molecular weight (15224 g/mol) and its lipophilic nature suggest that it may have good bioavailability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(Bicyclo[2.2.2]octan-2-yl)ethanone is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity and stability.
properties
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZJCLRMLYBUSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503211 |
Source
|
Record name | 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.2]octan-2-yl)ethanone | |
CAS RN |
23735-46-8 |
Source
|
Record name | 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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